6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a fluorophenyl group, which can impart specific biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with active methylene compounds in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Basic catalysts such as piperidine or pyridine
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-8-phenyl-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- 6-Amino-8-{4-[(4-chlorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Uniqueness
The presence of the fluorophenyl group in 6-amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C24H17FN2O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
6-amino-8-[4-[(4-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C24H17FN2O4/c25-16-5-1-14(2-6-16)12-28-17-7-3-15(4-8-17)23-18-9-21-22(30-13-29-21)10-20(18)31-24(27)19(23)11-26/h1-10,23H,12-13,27H2 |
InChI Key |
QNVGQLIQXUAQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.